molecular formula C30H32N2O6 B12496261 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid

2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid

Cat. No.: B12496261
M. Wt: 516.6 g/mol
InChI Key: URDGEKHRYXDFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc and Fmoc groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanoic acid
  • 3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid

Uniqueness

Compared to similar compounds, 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid stands out due to its dual protective groups (Boc and Fmoc), which provide enhanced stability and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGEKHRYXDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.